Cas no 854626-79-2 ((4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin)

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 化学的及び物理的性質
名前と識別子
-
- (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin
- KJRRDCSIUBYJLB-CYBMUJFWSA-N
- Methyl (R)-2-oxo-4-phenylchromane-6-carboxylate
-
- MDL: MFCD16090002
- インチ: 1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1
- InChIKey: KJRRDCSIUBYJLB-CYBMUJFWSA-N
- ほほえんだ: C1(=O)OC2=CC=C(C(OC)=O)C=C2[C@@H](C2=CC=CC=C2)C1
(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-3272-1MG |
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
854626-79-2 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | SS-3272-10MG |
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
854626-79-2 | >90% | 10mg |
£63.00 | 2023-09-07 | |
Key Organics Ltd | SS-3272-20MG |
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
854626-79-2 | >90% | 20mg |
£76.00 | 2023-03-22 | |
Ambeed | A964797-1g |
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
854626-79-2 | 97% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937078-1g |
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
854626-79-2 | 97% | 1g |
¥2401.0 | 2024-04-18 | |
AN HUI ZE SHENG Technology Co., Ltd. | M261605-10mg |
(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin |
854626-79-2 | 10mg |
¥2220.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M261605-100mg |
(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin |
854626-79-2 | 100mg |
¥17760.00 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615475-1g |
Methyl (R)-2-oxo-4-phenylchromane-6-carboxylate |
854626-79-2 | 98% | 1g |
¥3185.00 | 2024-07-28 | |
abcr | AB347208-100mg |
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate; . |
854626-79-2 | 100mg |
€208.80 | 2024-06-08 | ||
abcr | AB347208-100 mg |
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate; . |
854626-79-2 | 100 mg |
€208.80 | 2023-07-19 |
(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
9. Back matter
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarinに関する追加情報
Recent Advances in the Study of (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (CAS: 854626-79-2)
In recent years, (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (CAS: 854626-79-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a chiral dihydrocoumarin derivative, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The unique structural features of this molecule, particularly its stereochemistry and functional groups, make it a valuable scaffold for drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on specific inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The study utilized a combination of in vitro assays and molecular docking simulations to reveal the binding interactions between the compound and these enzymes, providing insights into its mode of action.
Another notable advancement is the application of (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin in cancer research. A recent preprint on bioRxiv highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers employed high-throughput screening and transcriptomic analysis to identify the compound's impact on apoptotic signaling pathways, suggesting its potential as an adjunct therapy for drug-resistant cancers.
The synthesis and optimization of (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin have also been areas of active investigation. A 2024 study in Organic & Biomolecular Chemistry reported an improved asymmetric synthesis route for this compound, achieving higher enantiomeric purity and yield. This methodological advancement is critical for scaling up production and facilitating further pharmacological evaluations.
Despite these promising findings, challenges remain in translating the preclinical success of (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include structural modifications to enhance its drug-like properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin represents a compelling candidate for further investigation in the chemical biology and pharmaceutical fields. Its diverse biological activities and synthetic accessibility position it as a promising lead compound for the development of novel therapeutics. Continued research efforts will be essential to fully unlock its potential and address the existing challenges in drug development.
854626-79-2 ((4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin) 関連製品
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 5460-45-7(2-Ethylhexyl formate)
- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
